1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives has been reported. For instance, a new pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in the synthesis of 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone . Although the target compound is not synthesized in the papers provided, such methodologies could potentially be adapted for the synthesis of "1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of a pyrazole derivative were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and XRD data . Similarly, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . These studies suggest that detailed molecular structure analysis of the compound could be performed using similar methods.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "this compound." However, the synthesis paper and the conversion of a pyridine derivative to various ligands indicate that bromo-substituted pyridine compounds can be reactive and serve as precursors for further chemical transformations. This suggests that the compound may also undergo various chemical reactions, potentially serving as a precursor for the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces . The HOMO and LUMO analysis of a pyrazole derivative indicated charge transfer within the molecule, and molecular docking studies suggested potential inhibitory activity against certain enzymes . These findings provide a basis for predicting that "this compound" may also exhibit interesting electronic properties and biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Studies have demonstrated synthesis techniques for related bromo-pyridinyl ethanones. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using dibromo-pyridine through magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% (Zeng-sun Jin, 2015).
Hydrogen-Bonding Patterns : The hydrogen-bonding patterns in enaminones, including compounds like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, have been characterized. Such compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups (James L. Balderson et al., 2007).
Carbene Formation : The thermal decomposition of bromo-pyridinyl ethanones under pressure has been studied, revealing the formation of pyridylcarbene intermediates. This process involves nitrogen expulsion and can yield various bromo-pyridinyl ethanone derivatives (B. Abarca et al., 2006).
Potential Applications in Drug Development
Antiviral Activity : Certain pyridinyl ethanone derivatives have shown promise in antiviral applications. For instance, compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exhibited anti-HSV1 and anti-HAV-MBB activity (F. Attaby et al., 2006).
Antiangiogenic Effects : Novel substituted dienone pyridine ethanone curcumin analogues demonstrated tumor growth inhibition and antiangiogenic effects in vivo, indicating potential applications in cancer therapy (H. Chandru et al., 2008).
Broad Chemical Applications
Bioactive Compound Synthesis : New antibacterial agents have been synthesized from derivatives of pyridinyl ethanone, demonstrating the compound's potential as a precursor in the creation of bioactive substances (Setti S. Chinnayya et al., 2022).
Corrosion Inhibition : Certain pyrrole derivatives of pyridinyl ethanone have shown effective corrosion inhibition on steel surfaces, indicating potential applications in industrial materials science (Abdelhadi Louroubi et al., 2019).
Future Directions
The future directions for the research and development of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone and similar compounds are promising. They are being developed as a class of FGFR-targeting compounds with development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-Acetyl-4-bromo-7-azaindole, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . These interactions are crucial for its inhibitory effects, making it a potential candidate for therapeutic applications targeting FGFR-related pathways.
Cellular Effects
This compound has demonstrated notable effects on various cell types and cellular processes. In vitro studies have shown that it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of these cells . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . The compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns play a vital role in its biological effects and therapeutic applications.
properties
IUPAC Name |
1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPOIXRSDZYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646694 | |
Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-84-0 | |
Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.